3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a spiro junction connecting two rings. The presence of a hydroxyethyl group and diazaspiro structure makes this compound interesting for various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Delta Opioid Receptors (DORs) and Prolyl Hydroxylase Domain (PHD) enzymes . DORs are involved in various neurological and psychiatric disorders , while PHD enzymes play a crucial role in the regulation of Hypoxia-Inducible Factor (HIF), which is important for cellular response to low oxygen conditions .
Mode of Action
This compound acts as an agonist at the DORs and an inhibitor of the PHD enzymes . As a DOR agonist, it binds to the orthosteric site of the receptor, leading to activation of downstream signaling pathways . As a PHD inhibitor, it competes with the 2-oxoglutarate (2OG) co-substrate, preventing the hydroxylation and subsequent degradation of HIF .
Biochemical Pathways
Upon activation of DORs, this compound can modulate pain perception and mood . Inhibition of PHD enzymes leads to stabilization of HIF, which can then translocate to the nucleus and activate transcription of genes involved in erythropoiesis and angiogenesis .
Result of Action
The activation of DORs by this compound can lead to anti-allodynic effects, potentially providing relief from certain types of pain . The inhibition of PHD enzymes and subsequent stabilization of HIF can lead to upregulation of erythropoietin (EPO), potentially providing a therapeutic benefit in the treatment of anemia .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an amine with a cyclic anhydride in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Similar in structure but with different functional groups.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with distinct chemical properties
Uniqueness
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its hydroxyethyl group, in particular, allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNLYNLRKUQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007995 | |
Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882-67-7 | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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